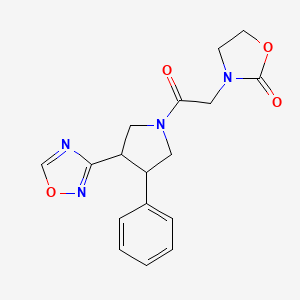

3-(2-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one

Description

Properties

IUPAC Name |

3-[2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c22-15(10-20-6-7-24-17(20)23)21-8-13(12-4-2-1-3-5-12)14(9-21)16-18-11-25-19-16/h1-5,11,13-14H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXQAOIMIMCKQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CC(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under specific conditions:

Formation of the Oxadiazole Ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Formation of the Pyrrolidine Ring: This step often involves the reaction of a suitable amine with a ketone or aldehyde, followed by reduction.

Formation of the Oxazolidinone Ring: This can be synthesized by the reaction of an amino alcohol with phosgene or its derivatives.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the oxazolidinone ring, potentially opening it to form amino alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazole derivatives, while reduction can produce amino alcohols.

Scientific Research Applications

3-(2-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studies in enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential as an antibacterial, antifungal, or anticancer agent.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Oxazolidinone Derivatives

a) 4-Benzyl-5-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-1,3-oxazolidin-2-one (C₁₈H₁₄F₁₃NO₂)

- Structural Differences : The fluorinated alkyl chain in this derivative increases lipophilicity (logP ~4.5 estimated), whereas the target compound’s pyrrolidine-linked oxadiazole introduces aromatic and hydrogen-bonding capabilities.

- Functional Implications : Fluorinated chains enhance blood-brain barrier penetration but may reduce aqueous solubility. In contrast, the phenyl-oxadiazole-pyrrolidine motif in the target compound could improve π-π stacking with aromatic residues in enzyme active sites.

b) Oxazolidinone-Based Chiral Auxiliaries

- Oxazolidinones are widely used in asymmetric synthesis to control stereochemistry. The target compound’s oxazolidinone moiety may similarly influence stereoselectivity if employed as an intermediate in synthetic pathways.

1,2,4-Oxadiazole-Containing Analogs

a) N-(2-Methyl-2-(2-phenyloxazol-4-yl)propyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide

- Structural Comparison :

- Shared 1,2,4-oxadiazole ring, but the analog substitutes a trifluoromethyl group for electron-withdrawing effects.

- The target compound’s oxadiazole is directly fused to pyrrolidine, enabling conformational rigidity absent in the benzamide-linked analog.

- Bioactivity Considerations : The trifluoromethyl group in the analog may enhance metabolic stability and electrophilic reactivity, whereas the target compound’s pyrrolidine could facilitate intramolecular hydrogen bonding, stabilizing its bioactive conformation.

Pyrrolidine and Heterocyclic Hybrids

a) 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one

- Key Contrasts: This compound integrates pyrazolone, tetrazole, coumarin, and pyrimidinone rings, prioritizing π-conjugation for fluorescence or kinase inhibition.

b) Pyrrolidine-Containing Pharmaceuticals

- Pyrrolidine is common in drugs (e.g., HIV protease inhibitors). The 4-phenyl substitution in the target compound may mimic tyrosine or phenylalanine residues, enhancing mimicry of peptide substrates.

Biological Activity

The compound 3-(2-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a novel heterocyclic derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Oxadiazole ring : Known for its diverse biological activities.

- Pyrrolidine moiety : Contributes to the compound's interaction with biological targets.

- Oxazolidinone structure : Imparts stability and enhances pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial , anticancer , and anti-inflammatory agent . The following sections detail these activities.

Antimicrobial Activity

Several studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : The presence of the oxadiazole ring is believed to enhance the compound's interaction with bacterial cell membranes, leading to increased permeability and cell death.

- Case Study : A study demonstrated that derivatives similar to our compound showed effective inhibition against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The anticancer potential of the compound is attributed to its ability to inhibit specific pathways involved in tumor growth:

- Target Interaction : The compound is reported to interact with the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation and survival.

- Research Findings : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting EGFR signaling pathways .

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | 12 | |

| HepG2 (Liver) | 15 |

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazole derivatives are also noteworthy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.